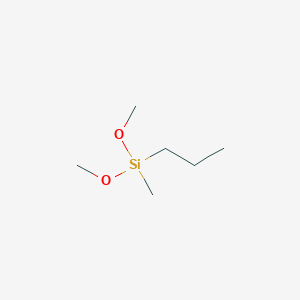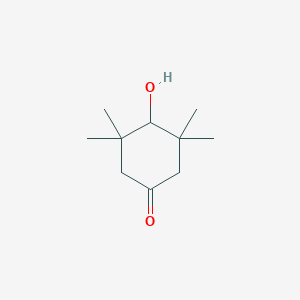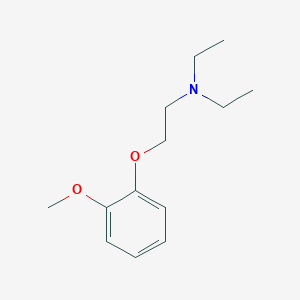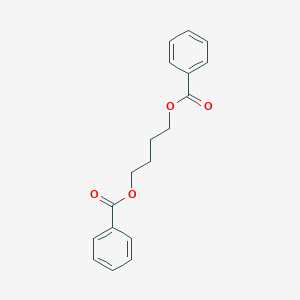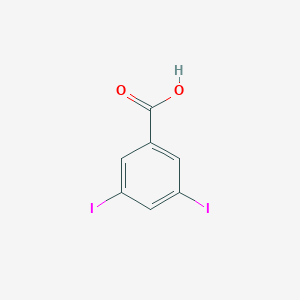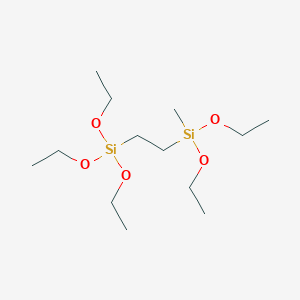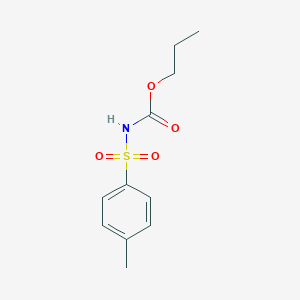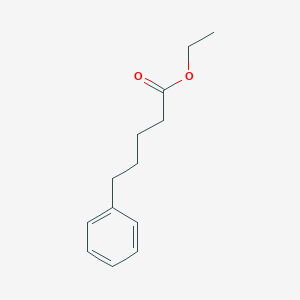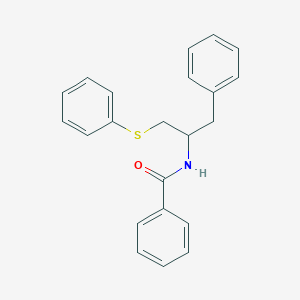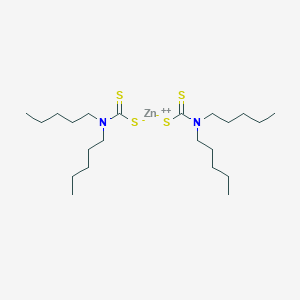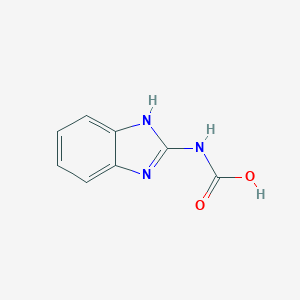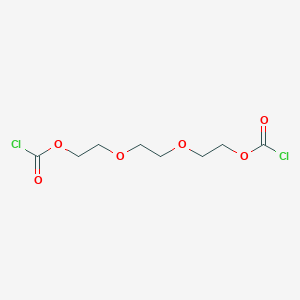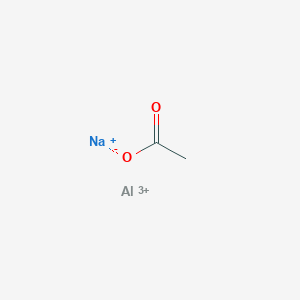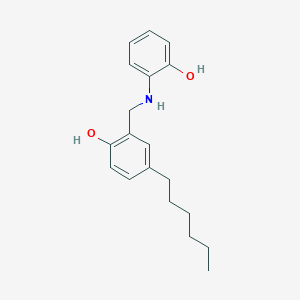![molecular formula C14H10N4 B097244 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline CAS No. 23938-97-8](/img/structure/B97244.png)
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cinnoline and is known to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell proliferation and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. Additionally, the synthesis method for this compound has been optimized to yield high purity products, making it suitable for large-scale production.
However, one of the main limitations of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its clinical application. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline. One of the most promising directions is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in combination with other anti-cancer agents should be investigated. Finally, the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases should be explored.
Conclusion:
In conclusion, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a promising compound that has gained significant attention in scientific research. This compound exhibits potent anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. While further studies are needed to determine the optimal dosage and administration route for this compound, the future directions for research are promising.
合成法
The synthesis of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the condensation of 2,7-dimethyl-8-nitro-cinnoline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The resulting product is then reduced to obtain the desired compound. This synthesis method has been optimized to yield high purity products, making it suitable for large-scale production.
科学的研究の応用
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
23938-97-8 |
|---|---|
製品名 |
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline |
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
6,13-dimethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H10N4/c1-7-3-9-13-10(4-7)16-18-12-6-8(2)5-11(14(12)13)17-15-9/h3-6H,1-2H3 |
InChIキー |
WFOJRNJNPFGYAU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
正規SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



